molecular formula C22H15ClN2O5 B12018596 Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate CAS No. 618443-28-0

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

Cat. No.: B12018596
CAS No.: 618443-28-0
M. Wt: 422.8 g/mol
InChI Key: OXJUZJJVSGRKAZ-UHFFFAOYSA-N
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Description

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C22H15ClN2O5. This compound is part of the pyrrolo[2,1-a]phthalazine family, which is known for its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This synthesis involves two stages:

Industrial Production Methods

the principles of green chemistry, such as one-pot synthesis and atom economy, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is unique due to its specific structural features, such as the presence of a chlorobenzoyl group and the pyrrolo[2,1-a]phthalazine core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Biological Activity

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential bioactivity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H15ClN2O4C_{18}H_{15}ClN_{2}O_{4} and a molecular weight of approximately 422.82 g/mol. The compound features a pyrrolo[2,1-a]phthalazine core with two ester groups derived from dimethyl dicarboxylate and a chlorobenzoyl substituent, which are believed to enhance its biological activity.

Anticancer Potential

Preliminary studies indicate that this compound exhibits notable anticancer properties. The presence of the chlorobenzoyl group is thought to enhance its potency against various cancer cell lines. In vitro assays have shown that the compound can effectively bind to proteins involved in cancer pathways, suggesting a targeted mechanism of action that warrants further investigation .

Anti-inflammatory Properties

In addition to its anticancer potential, there are indications that this compound may possess anti-inflammatory effects. However, detailed biological assays are necessary to confirm these properties and elucidate the underlying mechanisms.

The biological activity of this compound is linked to its ability to interact with various biological macromolecules. Interaction studies suggest that it may modulate the activity of proteins involved in critical cellular pathways, including those associated with cancer proliferation and inflammation. Understanding these interactions is crucial for developing therapeutic applications.

Comparative Analysis

To better understand the potential of this compound in comparison to related compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolo framework with chlorobenzoyl groupAnticancer; potential anti-inflammatory
Diethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylateSimilar core structure with ethyl groupsVaries in solubility; potential different activity
Dimethyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylateNitro group instead of chlorobenzoylAnticancer; structure influences potency

In vitro Studies

Research has demonstrated that this compound interacts with specific cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7), showing significant inhibition of cell proliferation at micromolar concentrations.

Mechanistic Insights

Mechanistic studies have indicated that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases. Further research is needed to delineate these pathways and confirm the specific targets involved.

Properties

CAS No.

618443-28-0

Molecular Formula

C22H15ClN2O5

Molecular Weight

422.8 g/mol

IUPAC Name

dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C22H15ClN2O5/c1-29-21(27)16-17(22(28)30-2)19(20(26)12-7-9-14(23)10-8-12)25-18(16)15-6-4-3-5-13(15)11-24-25/h3-11H,1-2H3

InChI Key

OXJUZJJVSGRKAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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